molecular formula C20H17N5O4 B14990644 N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3,4-dimethoxybenzamide

N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3,4-dimethoxybenzamide

Cat. No.: B14990644
M. Wt: 391.4 g/mol
InChI Key: KQLOFSRROADBES-UHFFFAOYSA-N
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Description

N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3,4-dimethoxybenzamide is a compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, which includes a triazolo-pyrimidine core, makes it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C20H17N5O4

Molecular Weight

391.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

InChI

InChI=1S/C20H17N5O4/c1-28-15-9-8-13(10-16(15)29-2)18(27)22-19-23-20-21-14(11-17(26)25(20)24-19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,21,22,23,24,27)

InChI Key

KQLOFSRROADBES-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3,4-dimethoxybenzamide typically involves the following steps :

    Formation of the Triazolo-Pyrimidine Core: This is achieved through the reaction of appropriate hydrazine derivatives with formamide or its derivatives under controlled conditions.

    Functionalization: The triazolo-pyrimidine core is then functionalized by introducing the hydroxy and phenyl groups at specific positions.

    Coupling with Benzamide: The final step involves coupling the functionalized triazolo-pyrimidine with 3,4-dimethoxybenzamide using suitable coupling reagents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and advanced reaction techniques such as microwave-assisted synthesis .

Chemical Reactions Analysis

N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3,4-dimethoxybenzamide undergoes various chemical reactions, including :

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the triazolo-pyrimidine core, leading to the formation of dihydro derivatives.

    Substitution: The phenyl and methoxy groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3,4-dimethoxybenzamide has several scientific research applications :

Mechanism of Action

The mechanism of action of N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3,4-dimethoxybenzamide involves several molecular targets and pathways :

    Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis in neuronal cells, thereby providing neuroprotection.

    Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α.

    Anticancer: The compound targets specific proteins involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3,4-dimethoxybenzamide can be compared with other triazolo-pyrimidine derivatives :

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.

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